Ethyl 2,3-difluoropyridine-4-carboxylate
CAS No.: 1359828-98-0
Cat. No.: VC3090682
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359828-98-0 |
|---|---|
| Molecular Formula | C8H7F2NO2 |
| Molecular Weight | 187.14 g/mol |
| IUPAC Name | ethyl 2,3-difluoropyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 |
| Standard InChI Key | AOJMSQNOPRKCOZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NC=C1)F)F |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC=C1)F)F |
Introduction
Ethyl 2,3-difluoropyridine-4-carboxylate is a chemical compound with the CAS number 1359828-98-0. It belongs to the category of carboxylic acids and derivatives, specifically being a heterocyclic compound. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Synthesis and Applications
Ethyl 2,3-difluoropyridine-4-carboxylate can be synthesized through various methods involving the formation of the pyridine ring and subsequent fluorination and esterification reactions. This compound is valuable in organic synthesis due to its ability to participate in a wide range of reactions, including nucleophilic substitutions and cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Research Findings
Research on Ethyl 2,3-difluoropyridine-4-carboxylate is primarily focused on its use as a building block in the synthesis of pharmaceuticals and other bioactive compounds. The presence of fluorine atoms enhances its reactivity and stability, making it an attractive starting material for the development of novel drugs and materials.
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